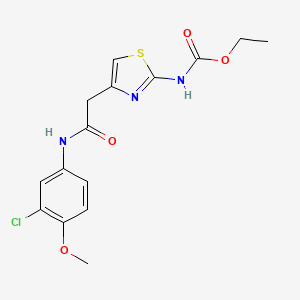
Ethyl (4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of thiazole, which is a heterocyclic compound. Thiazoles are known for their wide range of applications in medicinal chemistry . The compound also contains a methoxyphenyl group, which is often found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The thiazole ring, the methoxyphenyl group, and the carbamate group would all contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbamate group could make the compound more polar .作用机制
The exact mechanism of action of Ethyl (4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in cellular processes such as proliferation and inflammation. One study found that this compound was able to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects, depending on the specific biological system being studied. For example, one study found that this compound was able to reduce the production of inflammatory cytokines in mouse macrophages, suggesting that it may have anti-inflammatory effects. Another study found that this compound was able to increase the activity of certain enzymes involved in the detoxification of reactive oxygen species, suggesting that it may have antioxidant effects.
实验室实验的优点和局限性
One advantage of using Ethyl (4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate in lab experiments is its unique chemical structure, which may allow researchers to investigate biological processes in new and innovative ways. However, one limitation of using this compound is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on Ethyl (4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, including investigating its potential use as an anticancer agent, exploring its anti-inflammatory effects in more detail, and investigating its potential use in treating neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in vivo.
合成方法
The synthesis of Ethyl (4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of 2-amino-4-chloro-5-methoxybenzoic acid with ethyl 2-bromoacetate to form the intermediate compound ethyl 2-(2-bromoacetyl)-4-chloro-5-methoxybenzoate. This intermediate is then reacted with thiosemicarbazide to yield the final product, this compound.
科学研究应用
Ethyl (4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has been used in a variety of scientific research applications, including studies of cancer, inflammation, and neurological disorders. One study found that this compound was able to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Other studies have investigated the anti-inflammatory effects of this compound, as well as its potential use in treating neurodegenerative diseases such as Alzheimer's.
属性
IUPAC Name |
ethyl N-[4-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S/c1-3-23-15(21)19-14-18-10(8-24-14)7-13(20)17-9-4-5-12(22-2)11(16)6-9/h4-6,8H,3,7H2,1-2H3,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYPMXKVRVCGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-chlorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2946721.png)
![3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2946722.png)
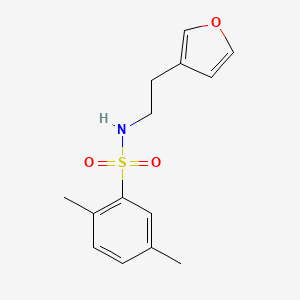
![4-benzyl-1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2946726.png)
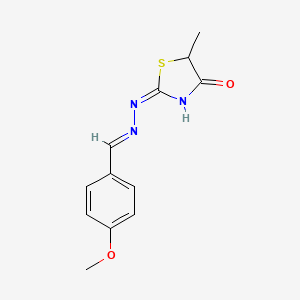
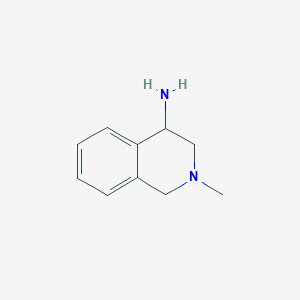
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,3-dimethyl-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2946731.png)
![N-(7-Methyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2946732.png)
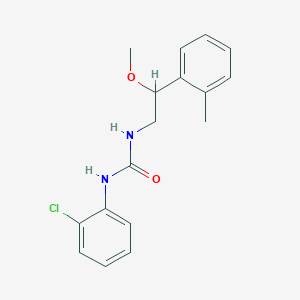
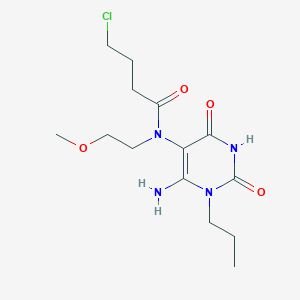
![4-butyl-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2946737.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2946740.png)